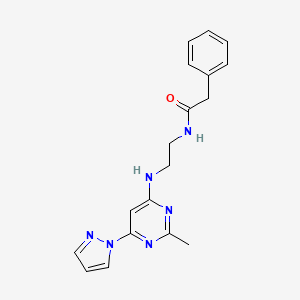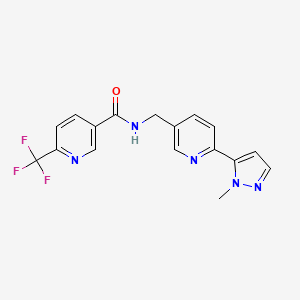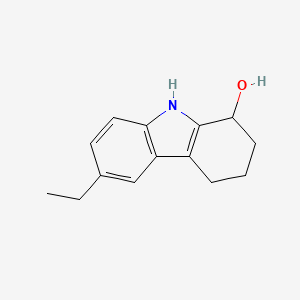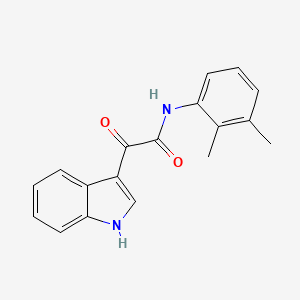![molecular formula C17H15ClN4S B2535893 N-[3-(chloromethyl)-4-methyl-4,5-dihydro-1,2,4-thiadiazol-5-ylidene]-N'-phenylbenzenecarboximidamide CAS No. 925549-73-1](/img/structure/B2535893.png)
N-[3-(chloromethyl)-4-methyl-4,5-dihydro-1,2,4-thiadiazol-5-ylidene]-N'-phenylbenzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-[3-(chloromethyl)-4-methyl-4,5-dihydro-1,2,4-thiadiazol-5-ylidene]-N'-phenylbenzenecarboximidamide is a derivative of thiadiazole, a class of heterocyclic compounds containing sulfur and nitrogen within a five-membered ring structure. Thiadiazoles are known for their diverse biological activities and have been explored for their potential as plant growth regulators and in various medicinal chemistry applications.
Synthesis Analysis
The synthesis of thiadiazole derivatives typically involves the reaction of acylazides with an amino-thiadiazole. In the context of the provided data, novel derivatives of N-{5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazol-2-yl}-N'-(substituted phenyl)ureas were synthesized through such a reaction, with their structures confirmed by IR, 1H NMR, and elemental analysis . Although the specific compound is not directly mentioned, the synthesis methods for related compounds suggest a similar approach could be employed for its preparation.
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives can be complex, and their confirmation often requires sophisticated analytical techniques. For instance, the intermediate compound 5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine, related to the compound of interest, was confirmed by single-crystal X-ray diffraction . This level of structural analysis ensures the precise determination of the molecular geometry and confirmation of the synthesized compounds.
Chemical Reactions Analysis
Thiadiazole derivatives can participate in various chemical reactions due to their reactive sites, such as the thiadiazole ring and substituent groups. The biological activity tests of some synthesized thiadiazole derivatives indicated good activity as plant growth regulators , suggesting that these compounds could undergo further chemical transformations within biological systems, leading to the observed activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The presence of different substituents can significantly alter properties such as solubility, melting point, and reactivity. The identification of novel thiadiazole derivatives by IR and 1H NMR provides insights into their chemical behavior, which is essential for understanding their potential applications and interactions with biological systems.
Wissenschaftliche Forschungsanwendungen
Novel Synthesis and Pharmaceutical Impurities of Proton Pump Inhibitors
A review focused on the novel methods of synthesizing omeprazole, a proton pump inhibitor, highlights the importance of understanding chemical impurities in pharmaceutical development. This research emphasizes the significance of novel synthesis processes for pharmaceutical impurities, potentially including compounds similar to the one of interest, in improving yield and simplifying synthesis processes (Saini et al., 2019).
Quinazoline-4(3H)-ones in Medicinal Chemistry
Quinazoline derivatives have been identified for their biological activities, including antibacterial properties. The synthesis of novel 2-methyl-3-(1’3’4-thiadiazole-2-yl)-4-(3H) quinazolinones demonstrates the utility of thiadiazole derivatives in developing new medicinal agents, suggesting similar potential for compounds with thiadiazole components (Tiwary et al., 2016).
1,3,4-Thiadiazole Derivatives and Pharmacological Activities
The review on 1,3,4-thiadiazole derivatives outlines their extensive pharmacological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and antitumor properties. This illustrates the diverse research applications and potential pharmaceutical relevance of compounds containing the 1,3,4-thiadiazole moiety, which may extend to the compound (Mishra et al., 2015).
Chemistry and Biological Activities of Thiadiazole Compounds
This review emphasizes the broad spectrum of applications for thiadiazole chemistry, including their role as oxidation inhibitors, cyanine dyes, and metal chelating agents, in addition to their diverse biological activities. It underscores the importance of thiadiazole derivatives in organic synthesis, pharmaceutical, and biological applications, which could encompass compounds like N-[3-(chloromethyl)-4-methyl-4,5-dihydro-1,2,4-thiadiazol-5-ylidene]-N'-phenylbenzenecarboximidamide (Asif, 2016).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[3-(chloromethyl)-4-methyl-1,2,4-thiadiazol-5-ylidene]-N'-phenylbenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4S/c1-22-15(12-18)21-23-17(22)20-16(13-8-4-2-5-9-13)19-14-10-6-3-7-11-14/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMAJUAIZNYQVBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NSC1=NC(=NC2=CC=CC=C2)C3=CC=CC=C3)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(chloromethyl)-4-methyl-4,5-dihydro-1,2,4-thiadiazol-5-ylidene]-N'-phenylbenzenecarboximidamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2535810.png)
![4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-ethyl-1H-pyrazole](/img/structure/B2535811.png)
![(3-fluoro-4-methoxyphenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2535814.png)
![N-(2-ethoxyphenyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2535815.png)


![3-(3,4-dimethylphenyl)-5-(2-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2535819.png)
![4-butyl-5-[1-(dimethylamino)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2535821.png)




![Tert-butyl 1-(iodomethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B2535829.png)
